molecular formula C15H14N4OS B174533 4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 111114-78-4

4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B174533
M. Wt: 298.4 g/mol
InChI Key: DLOATIXVGJJYBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific molecular structure of “4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” is not detailed in the literature.


Chemical Reactions Analysis

1,2,4-Triazoles are known to exhibit a broad range of chemical reactions due to their ability to accommodate a wide range of substituents . They can interact with a variety of enzymes and receptors in biological systems, which contributes to their versatile biological activities . The specific chemical reactions involving “4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” are not detailed in the literature.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • This compound has been synthesized and evaluated for its antimicrobial activities. Derivatives of this compound, including its Mannich and Schiff bases, show significant antimicrobial potential against a variety of microorganisms. This underscores its potential in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

  • Schiff’s base derivatives of this compound have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating its utility in industrial applications to protect metals from corrosion (Ansari et al., 2014).

Anticancer Activity

  • Certain derivatives bearing the hydrazone moiety of this compound have been tested for their cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. This highlights its potential application in cancer research, particularly in the development of new chemotherapeutic agents (Šermukšnytė et al., 2022).

Antifungal and Antibacterial Properties

  • The compound and its derivatives exhibit a broad spectrum of antifungal and antibacterial properties, making them promising candidates for further pharmacological studies aimed at treating various infections (Karpun et al., 2021).

Chemical Synthesis and Structural Elucidation

  • Research has focused on the synthesis, structural elucidation, and evaluation of this compound and its derivatives for potential biological activities. These studies are crucial for understanding the chemical behavior and the potential of these compounds in various scientific applications (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

4-(4-ethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-2-20-13-7-5-12(6-8-13)19-14(17-18-15(19)21)11-4-3-9-16-10-11/h3-10H,2H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOATIXVGJJYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

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